molecular formula C9H15NO3 B1402960 Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate CAS No. 80036-60-8

Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate

Cat. No. B1402960
CAS RN: 80036-60-8
M. Wt: 185.22 g/mol
InChI Key: HHZXWJIRZPILAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate is involved in the synthesis of various novel compounds. For instance, it has been used in the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and other pyrrole derivatives, which are significant in the field of organic chemistry (Dawadi & Lugtenburg, 2011). Moreover, this chemical plays a role in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, a process starting from N-protected α-amino acids (Grošelj et al., 2013).

Development of Heterocyclic Compounds

This compound is instrumental in creating heterocyclic compounds. It has been used in reactions with hydrazine and phenylhydrazine to obtain a series of hydrazides of 2-oxopyrrolidine-3-carboxylic acids (Gorodnicheva et al., 2016). Additionally, its derivatives have demonstrated potential as potent antioxidants in various scientific studies, highlighting their utility in pharmacology and biochemistry (Tumosienė et al., 2019).

Catalysis and Organic Transformations

In organic chemistry, methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate contributes to catalysis and organic transformations. For instance, its involvement in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction has been documented (Galenko et al., 2015). This illustrates its role in facilitating complex chemical reactions.

Pharmaceutical Research

In pharmaceutical research, derivatives of methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate are used in the design and synthesis of influenza neuraminidase inhibitors (Wang et al., 2001). This highlights its importance in the development of antiviral drugs.

Future Directions

The future directions for “Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate” and similar compounds involve their use in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists are exploring this scaffold to design new compounds with different biological profiles .

properties

IUPAC Name

methyl 2-oxo-4-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5(2)6-4-10-8(11)7(6)9(12)13-3/h5-7H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZXWJIRZPILAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(=O)C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.